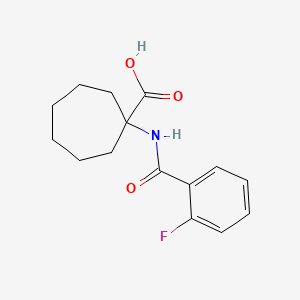

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

Vue d'ensemble

Description

The compound “1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid” is likely a complex organic molecule. It appears to contain a cycloheptane (a seven-membered carbon ring), a carboxylic acid group (-COOH), and a 2-fluoro-benzoylamino group (a benzene ring with a fluorine atom and an amide group). Fluorinated compounds are often used in the fields of molecular imaging, pharmaceuticals, and materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cycloheptane ring, the introduction of the carboxylic acid group, and the addition of the 2-fluoro-benzoylamino group. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cycloheptane ring, the carboxylic acid group, and the 2-fluoro-benzoylamino group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The presence of the carboxylic acid group could make it reactive with bases, while the 2-fluoro-benzoylamino group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the carboxylic acid group could give it acidic properties, while the fluorine atom could affect its reactivity and stability .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

- Antiviral Research : Compounds related to "1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid" have been explored for their potential as antiviral agents. For example, 2-[2-Benzoylamino)benzoylamino]benzoic acid analogues have been synthesized and evaluated for their inhibitory effects on adenovirus replication, highlighting the relevance of benzoylamino derivatives in developing antiviral drugs (Öberg et al., 2012).

Materials Science

- Fluorescent Probes and Sensors : Derivatives of cycloheptanecarboxylic acid have been investigated for their applications in fluorescence-based technologies. For instance, carboxy SNARF-4F, a fluorescent pH probe, utilizes the spectroscopic properties of benzene dicarboxylic acid derivatives for applications in ensemble and fluorescence correlation spectroscopies (Marcotte & Brouwer, 2005).

Synthetic Chemistry

- Fluorinated Heterocycles Synthesis : Research on fluorinated compounds, including those similar to "1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid," has focused on the synthesis of fluorinated heterocycles. These compounds are of interest due to their potential pharmaceutical and agrochemical applications. A study described a mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor, demonstrating a method to afford fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).

Pharmacology

- Tumor Imaging and Delineation : The development of fluorine-18 labeled compounds, akin to "1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid," for positron emission tomography (PET) imaging highlights the utility of fluorinated derivatives in medical diagnostics. Such compounds have been synthesized for tumor-avid amino acids, facilitating tumor delineation in PET imaging (Shoup & Goodman, 1999).

Mécanisme D'action

Target of Action

Fluorinated compounds are known to be widely used in molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Mode of Action

It’s known that fluorine can change the pka, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . This suggests that the compound may interact with its targets by modifying these properties, leading to changes in the target’s function or activity.

Biochemical Pathways

The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . This suggests that the compound could potentially affect a variety of biochemical pathways depending on its specific targets.

Pharmacokinetics

It’s known that fluorine can change the pka, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . This suggests that the compound may have good bioavailability and stability, which are important factors in its pharmacokinetics.

Result of Action

The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . This suggests that the compound could potentially have a variety of effects at the molecular and cellular level, depending on its specific targets.

Action Environment

The stability and activity of fluorinated compounds are known to be influenced by factors such as ph, temperature, and the presence of other molecules .

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3/c16-12-8-4-3-7-11(12)13(18)17-15(14(19)20)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHDIPURTAHREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587566 | |

| Record name | 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid | |

CAS RN |

912771-26-7 | |

| Record name | 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(fluoro)phenyl]-3-pyridinecarboxylic acid](/img/structure/B1627116.png)

![Tetrasodium;5-[[4-[[6-[[6-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B1627118.png)

![4-O-Acetyl-2,6-anhydro-1-O-[tert-butyl(diphenyl)silyl]-5-deoxy-3-O-{2,3,4-tri-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-galactopyranosyl}-D-arabino-hex-5-enitol](/img/structure/B1627122.png)